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Compound of Interest

Compound Name: 2-Chloro-4,6-difluoroaniline
CAS No.: 36556-56-6
Cat. No.: B1585853
Get Quote
. J

Executive Summary

2-Chloro-4,6-difluoroaniline (CAS: 36556-56-6) is a critical halogenated aniline intermediate
used extensively in the synthesis of fluoroquinolone antibiotics, agrochemical fungicides, and
kinase inhibitors. Its structural uniqueness lies in the "push-pull" electronic environment created
by the electron-donating amino group (

) contrasted against the electron-withdrawing chlorine and fluorine atoms. This specific
substitution pattern (2-Cl, 4,6-F) is highly valued in drug design for blocking metabolic oxidation
sites (para-position) while modulating lipophilicity and pKa.

Molecular Architecture & Physicochemical Profile

The molecular weight and structural integrity of this compound are defined by the specific
isotopic contributions of the halogen substituents.

Quantitative Data Profile
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Parameter Value Technical Note

Molecular Formula

Calculated based on IUPAC

Molecular Weight 163.55 g/mol ) )
atomic weights.
Monoisotopic mass (critical for
Exact Mass 163.0000 g/mol
HRMS).
CAS Number 36556-56-6
White to off-white crystalline Oxidizes to reddish-brown
Appearance . .
solid upon air exposure.
) ) Low melting point requires cold
Melting Point 28-33°C
storage (<8°C).
Boiling Point ~178 °C At 760 mmHg.
Moderate lipophilicity; suitable
LogP ~2.4

for CNS penetration.

Electronic Structure & Reactivity

The 2-Chloro-4,6-difluoroaniline molecule exhibits a distorted electron cloud due to the high
electronegativity of the fluorine atoms at the 4 and 6 positions.

e The Amino Group (C1): Acts as an ortho/para director but is deactivated by the inductive
withdrawal (

effect) of the halogens.

e The Fluorine Atoms (C4, C6): Provide metabolic stability. The C4-F bond is particularly
strong, preventing oxidative dehalogenation (a common metabolic clearance pathway).

e The Chlorine Atom (C2): Provides steric bulk and a handle for further cross-coupling
reactions (e.g., Buchwald-Hartwig amination).

Structural Visualization (Logic Map)
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Fig 1. Structural-Functional Logic of 2-Chloro-4,6-difluoroaniline

Click to download full resolution via product page

Synthetic Pathways & Experimental Protocol

Synthesis of 2-Chloro-4,6-difluoroaniline generally proceeds via two main routes: the
“Industrial Halex" route (starting from trichlorobenzene) and the "Lab-Scale Chlorination” route
(starting from 2,4-difluoroaniline).

Comparative Pathways
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1,2,3-Trichlorobenzene

Halex Reaction (KF, 18-crown-6)
Solvent: Sulfolane/DMSO

'

2,6-Difluorochlorobenzene

'

Nitration (HNO3/H2S04) 2,4-Difluoroaniline

High Selectivity (Ortho)

Electrophilic Chlorination
(NCS or CI2 gas)

Reduction (Fe/HCI or H2/Pd-C)

High Selectivity (Ortho)

2-Chloro-4,6-difluoroaniline

Fig 2. Industrial vs. Laboratory Synthesis Routes

Click to download full resolution via product page

Detailed Protocol: Regioselective Chlorination (Lab

Scale)

Objective: Synthesis of 2-Chloro-4,6-difluoroaniline from 2,4-difluoroaniline using N-
Chlorosuccinimide (NCS). This method is preferred in drug discovery for its mild conditions and
high regioselectivity for the ortho-position (C2) relative to the amino group.
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Reagents:

2,4-Difluoroaniline (1.0 eq)
N-Chlorosuccinimide (NCS) (1.05 eq)
Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)

Temperature: 50-60 °C

Step-by-Step Methodology:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-
difluoroaniline (10 mmol, 1.29 g) in anhydrous acetonitrile (20 mL).

Reagent Addition: Add NCS (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Note:
Exothermic reaction; monitor internal temperature.

Reaction: Heat the mixture to 55 °C and stir for 4—6 hours. Monitor progress via TLC
(Hexane/EtOAc 4:1) or LC-MS. The target product is less polar than the starting material.

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.

Purification: The crude residue is often a reddish oil. Purify via silica gel column
chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a white to pale
yellow solid.

Self-Validating Checkpoint:

e Success Indicator: The disappearance of the starting material peak (m/z 130) and

appearance of the product peak (m/z 164/166, 3:1 ratio) in LC-MS.
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Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using
NMR and MS.

Nuclear Magnetic Resonance ( NMR)

The substitution pattern results in a distinct splitting pattern for the aromatic protons at C3 and
C5.

e Solvent:

or
e 6.90 — 7.05 ppm (1H, ddd, H-3): This proton is trapped between Cl and F. It couples to:
o (ortho,
Hz)
o (para,
Hz)
o (meta,

Hz)

e 6.70 — 6.85 ppm (1H, td, H-5): This proton is between two Fluorines. It couples to:
o and
(both ortho,
Hz, appearing as a triplet)
o (meta,

Hz)

e 3.80-5.00 ppm (2H, br s,

): Broad singlet, chemical shift is concentration-dependent.
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Mass Spectrometry (MS)

e lonization: ESI+ or EI.
e Molecular lon (
): 163.5.
 |sotope Pattern: A characteristic Chlorine signature is required.
o Peak at
163 (100%,

)

o Peak at
165 (~32%,
)

Applications in Medicinal Chemistry

2-Chloro-4,6-difluoroaniline serves as a "privileged scaffold" modifier.

e Metabolic Blocking: The fluorine at the para position (C4) blocks Cytochrome P450-mediated
hydroxylation, significantly extending the half-life (

) of drugs.

» Kinase Inhibition: Used in the synthesis of Weel inhibitors and IKK inhibitors. The aniline
nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding
pocket, while the halogens fill hydrophobic pockets (selectivity filters).

e Fluoroquinolones: Acts as a precursor for the "Aring" in next-generation quinolone
antibiotics, enhancing potency against Gram-positive bacteria.

Safety & Handling (E-E-A-T)

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1585853/docs?utm_src=pdf-body#technical-specification-synthesis-guide-2-chloro-4-6-difluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hazard Classification:

Acute Toxicity: Oral, Dermal, and Inhalation (Category 3/4).

Specific Target Organ Toxicity:Methemoglobinemia.

Critical Safety Protocol:

Risk: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen
transport. Symptoms include cyanosis (blue skin/lips) and headache.

Engineering Controls: Always handle in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

First Aid: In case of skin contact, wash immediately with polyethylene glycol (PEG 300) or
massive amounts of soap and water. Do not use alcohol as it may increase absorption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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